CYP3A4 Inhibition Selectivity
In a human liver microsome assay, 3-Fluoro-4-(3-trifluoromethoxyphenyl)benzoic acid exhibited an IC50 of 26,000 nM (26 µM) for CYP3A4 inhibition [1]. While direct, head-to-head data for a close analog in the same assay is not publicly available, this value can be contextualized against the known inhibitory profile of other fluorinated biphenyl compounds. For instance, structurally related 4-(3-trifluoromethoxyphenyl)benzoic acid (CAS: 1093758-81-6), which lacks the 3-fluoro substitution, has been reported with IC50 values ranging from 22.23 µM to 36.05 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The observed CYP3A4 IC50 of 26 µM for the target compound suggests a moderate interaction with this key metabolizing enzyme, a characteristic that distinguishes it from more potent CYP inhibitors and may be a relevant factor in compound prioritization when designing a series to mitigate drug-drug interaction risks [1].
| Evidence Dimension | Inhibition of Cytochrome P450 3A4 (CYP3A4) |
|---|---|
| Target Compound Data | IC50 = 26,000 nM (26 µM) |
| Comparator Or Baseline | 4-(3-trifluoromethoxyphenyl)benzoic acid (comparator for cholinesterase inhibition; no direct CYP3A4 data available) |
| Quantified Difference | Target compound shows micromolar CYP3A4 inhibition (26 µM), while comparator exhibits similar micromolar activity (22-36 µM) against different enzyme targets (AChE/BChE). |
| Conditions | Human liver microsomes, using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate, after 30 mins by LC/MS/MS analysis [1] |
Why This Matters
Understanding the CYP3A4 inhibition profile of a building block or intermediate is critical for medicinal chemists aiming to minimize potential drug-drug interaction liabilities in the final drug candidate.
- [1] BindingDB. BDBM50396435. Affinity Data for CYP3A4. Accessed 2024. View Source
